![molecular formula C21H25N3O5S B2879843 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 921903-66-4](/img/structure/B2879843.png)
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in antibiotics.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the attachment of the sulfamoyl and acetamide groups. However, without specific literature or research papers, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound contains several functional groups, including an acetamide group and a sulfamoyl group attached to a phenyl ring. It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen atom, one oxygen atom, and five carbon atoms.Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions, and the aromatic ring might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar functional groups like amides and sulfonamides would likely make the compound soluble in polar solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A new series of compounds were synthesized to evaluate their antimicrobial activity. The study aimed to determine the structure–activity relationships of these compounds, focusing on their in vitro antibacterial and antifungal activities. The compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Theoretical Investigation for Drug Utilization
- Reactivity investigations were conducted on certain sulfonamide derivatives, showing their potential as antimalarial agents. These studies also characterized the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compounds, highlighting their low cytotoxicity and high antimalarial activity. Theoretical calculations supported these findings, offering insights into their potential use in drug development (Fahim & Ismael, 2021).
Antitumor Activity Evaluation
- Several derivatives bearing different heterocyclic rings were synthesized and screened for their potential antitumor activity against a range of human tumor cell lines. This study identified compounds with significant anticancer activity, suggesting their utility in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
- Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, with their antioxidant activities evaluated in vitro. The study found significant antioxidant activity in these compounds, indicating their potential application in preventing oxidative stress-related diseases (Chkirate et al., 2019).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. However, without specific information, it’s difficult to provide detailed safety and hazard information.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties and safety profile.
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-17-18(11-16)29-12-21(3,4)20(26)24(17)5/h6-11,23H,12H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUFBHOMMGMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
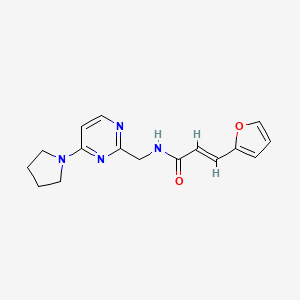
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
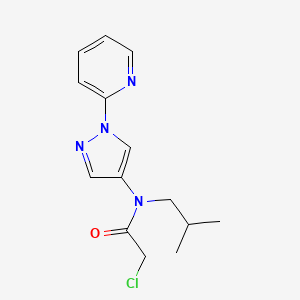
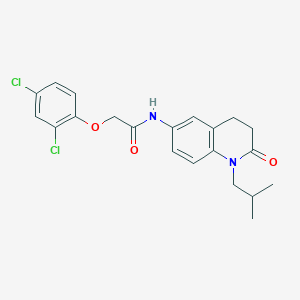
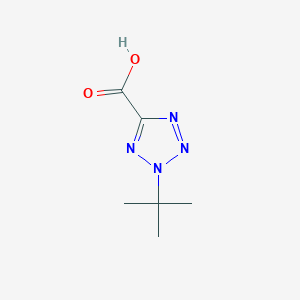
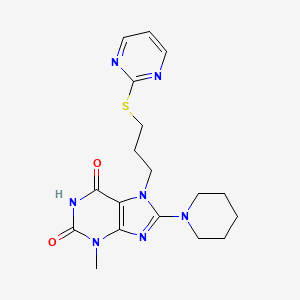
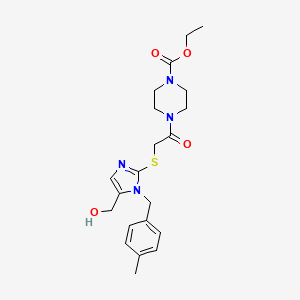
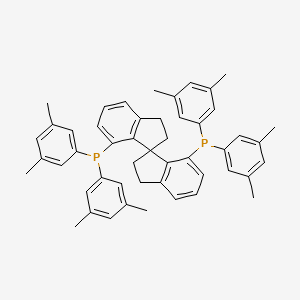
![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)
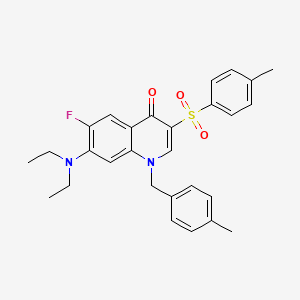
![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)